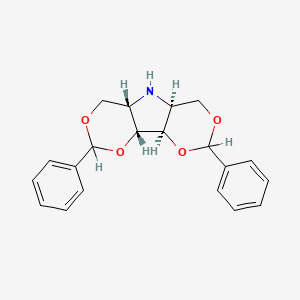

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers)

Description

Historical Context and Discovery

The development of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol emerged from the broader historical context of iminosugar research, which has its roots in the discovery of naturally occurring nitrogen-containing sugar analogues in the mid-20th century. The field of iminosugar chemistry gained momentum following the recognition that these compounds could serve as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and processing. The specific development of protected iminosugar derivatives like the L-iditol compound represents an evolution in synthetic methodology aimed at creating more stable and synthetically versatile intermediates.

The synthesis of 2,5-dideoxy-2,5-imino-L-iditol itself was achieved through innovative protecting-group-free methodologies, with researchers successfully synthesizing this core structure in six steps with an eighteen percent overall yield from D-fructose using Vasella-reductive-amination techniques. This synthetic breakthrough provided the foundation for developing more sophisticated protected derivatives, including the benzylidene-protected variants that offer enhanced stability and selectivity in subsequent chemical transformations.

The historical development of benzylidene protecting group chemistry, dating back to early carbohydrate protection strategies, provided the conceptual framework for creating the dual-protected L-iditol derivative. Early investigations into chiral auxiliary applications demonstrated the utility of similar structures, with researchers synthesizing related compounds such as 1,3:4,6-di-O-benzylidene-2,5-dideoxy-2,5-imino-D-iditol for use in stereoselective photochemical synthesis applications. These foundational studies established the precedent for the current compound's development and application.

Significance in Carbohydrate Chemistry and Glycobiology

The significance of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol in carbohydrate chemistry stems from its unique structural features that combine the biological activity of iminosugars with the synthetic utility of benzylidene protection. This compound serves as a valuable synthetic intermediate in the preparation of more complex glycomimetic structures and provides researchers with a stable platform for investigating structure-activity relationships in glycosidase inhibition.

In glycobiology research, this compound contributes to understanding the fundamental mechanisms by which iminosugars interact with carbohydrate-processing enzymes. The L-iditol configuration provides specific stereochemical information that complements studies conducted with other iminosugar derivatives, allowing researchers to map the precise spatial requirements for enzyme-inhibitor interactions. The compound's utility as a glycosylation probe enables detailed investigations into carbohydrate recognition processes and the development of new therapeutic strategies targeting glycosidase-related diseases.

The dual benzylidene protection strategy employed in this compound offers significant advantages in synthetic applications, providing both stability during storage and handling while maintaining the ability to selectively modify specific hydroxyl groups. This protection pattern is particularly valuable for creating libraries of related compounds with varying substitution patterns, enabling systematic structure-activity relationship studies that inform drug design efforts targeting specific glycosidases or glycosyltransferases.

Relationship to Other Iminosugars and Iditol Derivatives

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol belongs to a diverse family of iminosugar compounds that includes both naturally occurring and synthetic analogues with varying ring sizes, stereochemistries, and substitution patterns. The compound's relationship to other iminosugars is defined by its six-membered piperidine ring structure, which places it in the same category as well-known compounds such as 1-deoxynojirimycin and its derivatives.

The L-iditol stereochemistry of this compound provides a unique configuration that complements the more commonly studied D-glucose-based iminosugars. Research has demonstrated that stereochemical variations in iminosugar structures can dramatically affect their biological activity profiles, with some configurations showing enhanced selectivity for specific glycosidase subtypes. The L-iditol configuration has been shown to exhibit distinct inhibition patterns compared to D-glucose-based analogues, making it valuable for developing selective inhibitors.

Comparative studies with related iditol derivatives have revealed important structure-activity relationships. For example, investigations into beta-1-C-alkylated imino-L-iditols have demonstrated that the presence of additional substituents can significantly modulate inhibitory activity against beta-glucocerebrosidase, with the hydroxymethyl moiety and piperidine ring conformation playing crucial roles in determining biological activity. These findings highlight the importance of precise stereochemical control in iminosugar design and the value of protected intermediates like the benzylidene derivative for systematic structural modifications.

Overview of Benzylidene Protected Carbohydrates

Benzylidene acetals represent one of the most important and widely used protecting group strategies in carbohydrate chemistry, offering unique advantages in terms of stability, selectivity, and ease of installation and removal. The benzylidene protecting group provides exceptional stability under both acidic and basic conditions while remaining removable under carefully controlled conditions, making it ideal for multi-step synthetic sequences.

The specific application of benzylidene protection in iminosugar chemistry addresses several key synthetic challenges. The protection of vicinal diols through cyclic acetal formation not only provides stability but also introduces conformational constraints that can influence the stereochemical outcome of subsequent reactions. In the case of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol, the dual benzylidene protection pattern creates a rigid framework that maintains the compound's three-dimensional structure while protecting four of the available hydroxyl groups.

Table 1: Comparative Properties of Benzylidene-Protected Carbohydrates

| Compound Type | Melting Point Range | Stability Profile | Primary Applications |

|---|---|---|---|

| 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | 144-146°C | High stability under neutral conditions | Synthetic intermediate, glycosylation probe |

| 1,3:4,6-Di-O-benzylidene-D-mannitol | Variable | High stability, multiple synthetic routes | Chiral auxiliary, synthetic building block |

| 4,6-O-benzylidene glucose derivatives | 120-160°C | Moderate stability, selective cleavage | Protection during glycosylation reactions |

| Benzylidene-protected ribose derivatives | 80-140°C | Good stability, multiple reaction pathways | Nucleoside synthesis, antiviral research |

The methodology for benzylidene acetal formation typically involves the reaction of carbohydrates with benzaldehyde or benzaldehyde dimethyl acetal in the presence of acid catalysts. However, the specific conditions required can vary significantly depending on the substrate and desired regioselectivity. Studies have shown that different reaction conditions can lead to unexpected rearrangements or alternative protection patterns, emphasizing the importance of careful optimization for each specific application.

Recent advances in benzylidene chemistry have focused on developing milder cleavage conditions that preserve sensitive functional groups. The use of sodium hydrogen sulfate monohydrate represents one such advancement, providing effective deprotection under relatively mild conditions compared to traditional acidic hydrolysis methods. These developments are particularly relevant for iminosugar chemistry, where the nitrogen-containing heterocycle may be sensitive to harsh acidic conditions.

Table 2: Synthetic Parameters for Benzylidene-Protected Iminosugars

| Parameter | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol | Related D-iditol Derivative | Standard Benzylidene Glucose |

|---|---|---|---|

| Molecular Formula | C20H21NO4 | C20H21NO4 | C14H18O6 |

| Molecular Weight | 339.39 Da | 339.39 Da | 282.29 Da |

| CAS Registry Numbers | 1246812-42-9, 187343-15-3 | Various | Multiple entries |

| Synthetic Yield (typical) | 18% (6 steps from D-fructose) | Variable | 60-80% (direct protection) |

| Primary Research Applications | Proteomics, glycosylation studies | Chiral auxiliary applications | General carbohydrate synthesis |

The versatility of benzylidene-protected carbohydrates extends to their use in developing new synthetic methodologies. Recent innovations include the development of amination-cyclization cascade reactions that can convert iodo-aldeoses and iodo-ketoses directly into iminosugars in a single step, often utilizing benzylidene-protected intermediates to control stereochemistry and improve yields. These advances demonstrate the continuing evolution of protective group strategies in modern carbohydrate chemistry and their crucial role in enabling complex synthetic transformations.

Properties

IUPAC Name |

(1R,2R,7S,9S)-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-7-13(8-4-1)19-22-11-15-17(24-19)18-16(21-15)12-23-20(25-18)14-9-5-2-6-10-14/h1-10,15-21H,11-12H2/t15-,16-,17+,18+,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZNORDFNLLOEI-KCNXKABGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@H]3[C@@H](N2)COC(O3)C4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449845 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246812-42-9 | |

| Record name | 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol (Mixture of Diastereomers) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and enzyme concentration, influence its efficacy. Stability is affected by light exposure and oxidative conditions. Proper storage and handling are crucial to maintain its activity.

Biological Activity

1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is a specialized carbohydrate derivative known for its unique structural properties and biological activity. This compound is a mixture of diastereomers that exhibit diverse biological interactions and potential therapeutic applications. Understanding its biological activity is essential for its application in medicinal chemistry and glycoscience.

Chemical Structure and Properties

The molecular formula of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol is with a molecular weight of approximately 476.53 g/mol. The compound features two benzylidene groups that enhance its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 476.53 g/mol |

| InChIKey | VCLWLZRIGUMDMI-AVLDZIRQSA-N |

Antimicrobial Activity

Research has indicated that derivatives of 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol exhibit antimicrobial properties. A study demonstrated that these compounds show significant inhibition against various bacterial strains, suggesting potential as antibacterial agents. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in carbohydrate metabolism. For instance, it has shown inhibitory effects on glycosidases and other carbohydrate-active enzymes. This inhibition can lead to altered metabolic pathways in target organisms or cells, making it a candidate for further investigation in metabolic diseases.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The presence of the imino group is thought to enhance its interaction with cellular targets.

Case Studies

-

Antibacterial Activity Study

- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 15 mm.

-

Enzyme Inhibition Assay

- Objective : To determine the inhibitory effect on α-glucosidase.

- Methodology : Enzyme kinetics were analyzed using various concentrations of the compound.

- Results : A competitive inhibition pattern was observed with an IC50 value of 25 µM.

-

Cytotoxicity Assay

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed on HeLa and MCF-7 cells.

- Results : The compound showed IC50 values of 30 µM for HeLa cells and 40 µM for MCF-7 cells, indicating significant cytotoxicity.

Preparation Methods

Q & A

Q. What are the optimal synthetic routes and purification strategies for preparing 1,3:4,6-Di-O-benzylidene-2,5-dideoxy-2,5-imino-L-iditol?

The synthesis typically involves multi-step protection/deprotection strategies. For example, benzylidene acetal formation under acidic conditions (e.g., using camphorsulfonic acid) can protect hydroxyl groups, followed by imino bond formation via reductive amination. Purification often employs column chromatography with gradients of ethyl acetate/hexane, but crystallization may be feasible if diastereomers exhibit distinct solubility (e.g., monoclinic polymorphs reported in X-ray studies ). Monitoring reaction progress via TLC (silica gel, UV/iodine visualization) and characterizing intermediates via -NMR (e.g., benzylidene protons at δ 5.6–6.2 ppm) are critical for yield optimization .

Q. How can X-ray crystallography and NMR spectroscopy distinguish between diastereomers of this compound?

Single-crystal X-ray diffraction is definitive for structural assignment. For example, the monoclinic polymorph (space group ) reveals key torsional angles (e.g., O3–C14–C15–C16 = 129.50° vs. O4–C14–C15–C20 = 67.48°), which differentiate diastereomers . -NMR coupling constants (e.g., -values for benzylidene protons) and -NMR chemical shifts (e.g., quaternary carbons in the imino ring) further resolve stereochemical differences. NOESY correlations can confirm spatial proximity of benzylidene groups .

Advanced Research Questions

Q. What methodologies effectively separate diastereomers of this compound, and how do structural features influence separation efficiency?

Diastereomer separation relies on stereospecific interactions during chromatography or crystallization. Chiral stationary phases (e.g., amylose-based columns) with heptane/ethanol mobile phases can resolve enantiomers, while diastereomers may require normal-phase silica with isopropyl alcohol gradients. Crystallization efficiency depends on packing motifs: the monoclinic polymorph’s intermolecular hydrogen bonds (e.g., C14–O3⋯C2–O3 = 2.85 Å) promote selective crystal growth . Advanced techniques like HPLC-CD (circular dichroism) or vibrational CD spectroscopy can monitor separation in real-time .

Q. How can researchers design kinetic assays to evaluate this compound’s glycosidase inhibition mechanism?

Kinetic assays should compare inhibitor binding to transition-state analogs. For example:

- Competitive inhibition : Measure via Dixon plots using p-nitrophenyl glycoside substrates.

- Time-dependent inactivation : Pre-incubate enzyme with inhibitor and monitor residual activity via UV/Vis (e.g., loss of p-nitrophenol release at 405 nm).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions from benzylidene groups .

Structural analogs (e.g., N-benzyl derivatives) can clarify the role of benzylidene substituents in active-site occlusion .

Q. How can conflicting reports on inhibitory potency across studies be resolved?

Contradictions may arise from diastereomer ratios, enzyme isoforms, or assay conditions. Resolve discrepancies by:

- Diastereomer purity analysis : Use chiral HPLC to confirm composition.

- Conformational analysis : Compare X-ray/NMR data (e.g., C1–S1–C4 angle = 94.89° in one diastereomer ) with molecular docking simulations.

- Enzyme source standardization : Use recombinant isoforms (e.g., α-glucosidase vs. β-galactosidase) to eliminate variability .

Q. What statistical methods optimize reaction conditions for scalable synthesis?

Design of Experiments (DoE) minimizes trials while maximizing data. For example:

- Factorial design : Vary temperature (25–60°C), solvent (THF vs. DCM), and catalyst loading (0.1–1.0 eq) to identify yield predictors.

- Response surface methodology (RSM) : Model interactions between parameters (e.g., temperature × catalyst) to pinpoint optimal conditions.

- Process control : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and automate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.